molecular formula C27H26N4O2S2 B2477454 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-86-4

3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No. B2477454
CAS RN: 1037167-86-4
M. Wt: 502.65
InChI Key: ZGAILIOBCPUJSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazo[1,2-c]quinazolin-2-yl group could potentially be formed through a cyclization reaction . The propanamide group could be introduced through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of nitrogen and sulfur atoms in these rings would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, including the specific compound , have been extensively studied for their biological activities, which span across various therapeutic areas. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the synthesis of novel medicinal agents. Quinazoline-4(3H)-ones and their derivatives are highlighted for their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Role in Optoelectronic Materials

Beyond their biological activities, quinazoline derivatives also find applications in the field of optoelectronics. The incorporation of quinazoline into π-extended conjugated systems has shown significant value in the creation of novel optoelectronic materials. These derivatives are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The diverse functionalities of these compounds underscore their potential in both therapeutic and technological domains (Lipunova et al., 2018).

Anticancer Drug Development

Quinazoline derivatives are extensively explored for their anticancer properties. Several patents and articles emphasize the discovery and development of quinazoline derivatives for cancer treatment, highlighting their role in inhibiting EGFR among other therapeutic protein targets. The structural diversity observed in patented quinazoline compounds points towards their vast applications in developing novel anticancer drugs, demonstrating the continuing promise of quinazoline derivatives in medicinal chemistry (Ravez et al., 2015).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S2/c1-17-9-10-19(18(2)14-17)16-35-27-30-22-8-4-3-7-21(22)25-29-23(26(33)31(25)27)11-12-24(32)28-15-20-6-5-13-34-20/h3-10,13-14,23H,11-12,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAILIOBCPUJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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